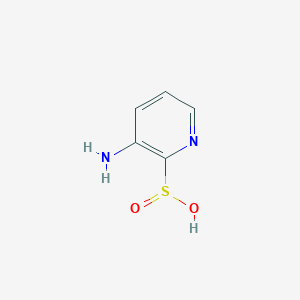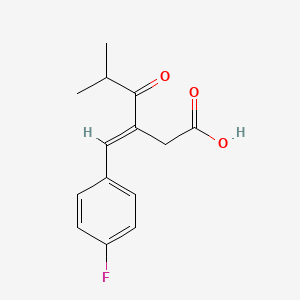
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is an organic compound characterized by its unique structure, which includes a carboxymethyl group, a fluorophenyl group, and a pent-4-en-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired pent-4-en-3-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Carboxymethyl-5-(4-chlorophenyl)-2-methyl-pent-4-en-3-one
- 4-Carboxymethyl-5-(4-bromophenyl)-2-methyl-pent-4-en-3-one
- 4-Carboxymethyl-5-(4-methylphenyl)-2-methyl-pent-4-en-3-one
Uniqueness
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its chloro, bromo, or methyl analogs.
特性
分子式 |
C14H15FO3 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC名 |
(3E)-3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17)/b11-7+ |
InChIキー |
ULRVHRKRENNWBG-YRNVUSSQSA-N |
異性体SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
正規SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)
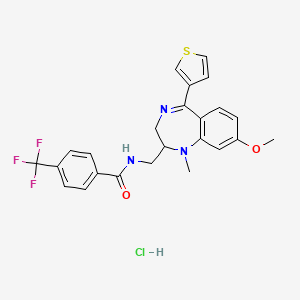
![(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)
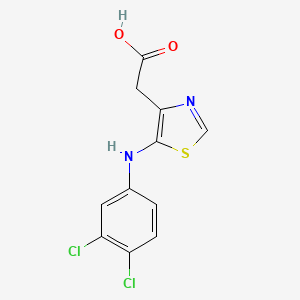
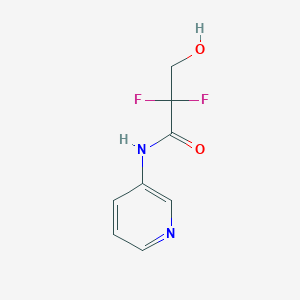
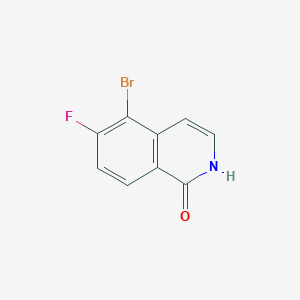
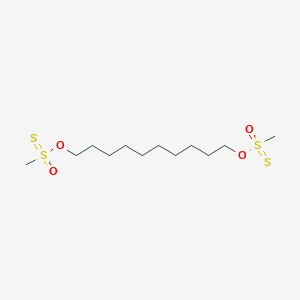
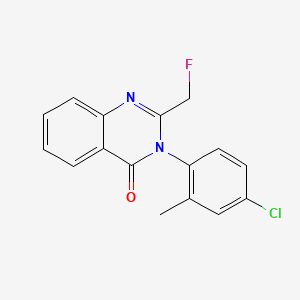
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
